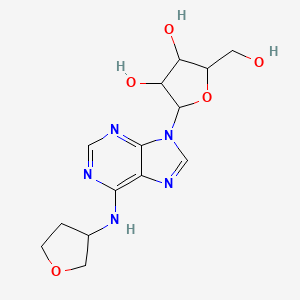

Adenosine, N-(tetrahydro-3-furanyl)-

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-(oxolan-3-ylamino)purin-9-yl]oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESBDSFYJMDRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870223 |

Source

|

| Record name | N-(Oxolan-3-yl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Adenosine Receptor Pharmacology and Binding Characteristics of N6 Tetrahydro 3 Furanyl Adenosine

Binding Affinity and Selectivity Profile at Adenosine (B11128) Receptor Subtypes

The defining characteristic of N6-(tetrahydro-3-furanyl)adenosine is its notable selectivity for the A1 adenosine receptor subtype. This selectivity is quantified by its binding affinity, typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in in vitro binding assays.

A study utilizing porcine brain tissue demonstrated the high affinity and selectivity of N6-(tetrahydro-3-furanyl)adenosine. The binding affinity (Ki) for the A1 receptor in the forebrain was determined to be 6.5 nM, while the Ki for the A2A receptor in the striatum was found to be 2315 nM. nih.gov This represents a 356-fold greater affinity for the A1 receptor over the A2A receptor, highlighting its significant selectivity. nih.gov

Table 1: Binding Affinity of N6-(tetrahydro-3-furanyl)adenosine at Adenosine Receptor Subtypes

| Receptor Subtype | Tissue Source | Ki (nM) | Reference |

|---|---|---|---|

| A1 | Porcine Forebrain | 6.5 | nih.gov |

| A2A | Porcine Striatum | 2315 | nih.gov |

| A2B | Not Available | Not Available | |

| A3 | Not Available | Not Available |

A1 Adenosine Receptor Interactions

N6-(tetrahydro-3-furanyl)adenosine exhibits a high binding affinity for the A1 adenosine receptor, with a reported Ki value of 6.5 nM in porcine forebrain membranes. nih.gov This strong interaction underscores its potency at this particular receptor subtype. The N6-substitution with a tetrahydro-3-furanyl group is a key structural feature contributing to this high affinity.

A2A Adenosine Receptor Interactions

In contrast to its high affinity for the A1 receptor, N6-(tetrahydro-3-furanyl)adenosine displays a significantly lower affinity for the A2A adenosine receptor. The reported Ki value of 2315 nM in porcine striatum membranes indicates a much weaker interaction with this subtype. nih.gov This substantial difference in binding affinity is the basis for its classification as a selective A1 adenosine receptor ligand.

A2B Adenosine Receptor Interactions

A3 Adenosine Receptor Interactions

Similar to the A2B receptor, quantitative binding affinity data for N6-(tetrahydro-3-furanyl)adenosine at the A3 adenosine receptor have not been reported in the available scientific literature. Its established selectivity profile for the A1 receptor implies a weak interaction with the A3 subtype.

Agonist and Antagonist Activity at Adenosine Receptors

The functional activity of N6-(tetrahydro-3-furanyl)adenosine at the various adenosine receptor subtypes aligns with its binding affinity profile. It is consistently characterized as a potent and selective A1 adenosine receptor agonist. nih.gov

Activation of the A1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is responsible for the physiological effects mediated by the A1 receptor. As an A1 agonist, N6-(tetrahydro-3-furanyl)adenosine initiates this downstream signaling pathway upon binding to the receptor.

Due to its significantly lower affinity for the A2A, A2B, and A3 receptors, N6-(tetrahydro-3-furanyl)adenosine is not expected to exhibit significant agonist or antagonist activity at these subtypes at concentrations where it potently activates the A1 receptor. The description of it as a "selective A1 adenosine receptor agonist" in numerous studies supports the inference of minimal functional interaction with the other receptor subtypes.

Receptor Occupancy Studies of N6-(tetrahydro-3-furanyl)adenosine

A thorough review of the scientific literature did not yield any published receptor occupancy studies for N6-(tetrahydro-3-furanyl)adenosine. Such studies, often conducted using techniques like positron emission tomography (PET), would provide valuable in vivo data on the extent to which the compound binds to and occupies adenosine receptors in living organisms. The absence of this information limits the in-vivo understanding of its receptor interactions.

Allosteric Modulation of Adenosine Receptors by N6-(tetrahydro-3-furanyl)adenosine

Currently, there is a lack of specific scientific literature detailing any allosteric modulatory effects of N6-(tetrahydro-3-furanyl)adenosine on adenosine receptors. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) and classical agonists/antagonists bind. drugbank.com This binding can positively or negatively influence the affinity or efficacy of the orthosteric ligand. drugbank.comnih.gov While the field of allosteric modulation of adenosine receptors is an active area of research with potential therapeutic advantages, studies to date have not specifically implicated N6-(tetrahydro-3-furanyl)adenosine as an allosteric modulator. nih.govdrugbank.comnih.gov Its primary mechanism of action is understood to be as an orthosteric agonist at the A1 adenosine receptor.

Kinetic Analysis of N6-(tetrahydro-3-furanyl)adenosine Receptor Binding

Structure Activity Relationships Sar of N6 Tetrahydro 3 Furanyl Adenosine Analogs

Influence of the N6-Substituent Modifications on Adenosine (B11128) Receptor Selectivity and Potency

The substituent at the N6-position of the adenine (B156593) ring is a critical determinant of the pharmacological profile of adenosine analogs. For N6-(tetrahydro-3-furanyl)adenosine, modifications to this heterocyclic substituent can significantly alter its interaction with adenosine receptors.

In a study exploring heterocyclic N6-substituents, N6-(tetrahydrofuran-3-yl)adenosine was synthesized and evaluated for its affinity and potency at the A1 adenosine receptor (A1AR). nih.govdeakin.edu.au It was found to have similar activity to its thiophene (B33073) counterpart, N6-(thiolan-3-yl)adenosine. nih.govdeakin.edu.auresearchgate.net However, replacing the oxygen atom with selenium resulted in a more potent analog, indicating that the nature of the heteroatom within the five-membered ring influences receptor interaction. nih.govdeakin.edu.auresearchgate.net

The size and nature of the N6-substituent play a crucial role in determining selectivity between adenosine receptor subtypes. Generally, N6-substituted adenosine analogs tend to be A1-receptor selective. nih.gov For instance, small N6-alkyl groups are associated with selectivity for human A3ARs. nih.gov N6-cycloalkyl-substituted adenosines with five or fewer carbons act as full agonists at human A3ARs, while those with six or more carbons are partial agonists. nih.gov More complex bicyclic substituents, such as N6-(7-azabicyclo[2.2.1]heptan-2-yl)adenosine, have been shown to be reasonably potent A1 agonists. nih.govdeakin.edu.auresearchgate.net Further substitution on the nitrogen of this bicyclic system with groups like tert-butoxycarbonyl or 2-bromobenzyloxycarbonyl can yield highly potent A1AR agonists. nih.govdeakin.edu.auresearchgate.net

The following table summarizes the activity of various N6-substituted adenosine analogs at the A1 adenosine receptor.

| Compound | N6-Substituent | Ki (nM) at A1AR | IC50 (nM) at A1AR |

| 1 | Tetrahydrofuran-3-yl | - | - |

| 26 | Thiolan-3-yl | - | - |

| 27 | Selenolan-3-yl | - | More potent than 1 & 26 |

| 30 | (3R)-1-Benzyloxycarbonylpyrrolidin-3-yl | - | 3.2 |

| 31 | 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-yl | - | 2.5 |

| 34 | 7-(2-bromobenzyloxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-yl | - | 9.0 |

| 38 | 7-Azabicyclo[2.2.1]heptan-2-yl | 51 | 35 |

Data sourced from multiple studies. nih.govdeakin.edu.auresearchgate.net

Stereochemical Considerations in the N6-(tetrahydro-3-furanyl) Moiety and Receptor Activity

Stereochemistry is a well-established factor in the activity of N6-substituted adenosine analogs. The orientation of substituents can dramatically affect how a ligand fits into the binding pocket of a receptor. For analogs with a chiral center in the N6-substituent, such as N6-(tetrahydro-3-furanyl)adenosine, the (R) and (S) enantiomers can exhibit different affinities and efficacies.

While specific data on the stereoisomers of N6-(tetrahydro-3-furanyl)adenosine is not detailed in the provided search results, the principle of stereoselectivity is clearly demonstrated in related N6-substituted analogs. For example, studies have shown that for N6-substituted adenosines with chiral centers, R-isomers are often more potent than the corresponding S-isomers at the A1 receptor subtype. researcher.life This stereoselectivity was notably demonstrated for N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine at the rat A3AR, but not the human A3AR, highlighting species-dependent differences. nih.gov This suggests that the receptor's binding pocket is able to distinguish between the spatial arrangements of the atoms in the different enantiomers, leading to a more favorable interaction with one over the other. The mechanism appears to involve both a facilitating effect of certain alkyl substituents and a hindering effect of others based on their position. researcher.life

Impact of Ribose Moiety Modifications on Adenosine Receptor Interactions

The ribose portion of the adenosine molecule is not merely a scaffold but actively participates in receptor binding and activation. Modifications to the hydroxyl groups of the ribose can significantly impact affinity and intrinsic activity. nih.gov

Both the 2'- and 3'-hydroxyl groups on the ribose moiety are important for A3AR binding and activation, with the 2'-OH group being more critical. For instance, substituting the 2'-hydroxyl with a fluoro group can eliminate both binding and activation, whereas a 3'-fluoro substitution only leads to a partial decrease in potency and efficacy at the A3AR. Removal of the 2'- and 3'-hydroxyl groups affects both affinity and intrinsic activity, while removing the 5'-hydroxyl group primarily decreases affinity. nih.gov

Introducing a 1'-C-methyl group to adenosine analogs generally decreases affinity, especially at A1 and A2A receptors. acs.org However, when this modification is combined with N6-substitutions that confer high A1 potency, the high affinity can be partially restored and selectivity increased. acs.org The conformation of the furanose ring is also affected by such modifications; a methyl group at C1' tends to push the conformational equilibrium towards the north, γ+, syn form. acs.org

The following table illustrates the effects of some ribose modifications on receptor binding.

| Compound Modification | Receptor Subtype | Effect on Affinity/Activity |

| 2'-Fluoro substitution | A3 | Eliminates binding and activation |

| 3'-Fluoro substitution | A3 | Partial reduction of potency and efficacy |

| Removal of 2'- and 3'-hydroxyls | A1, A2a | Affects affinity and intrinsic activity nih.gov |

| Removal of 5'-hydroxyl | A1, A2a | Decreases affinity nih.gov |

| 1'-C-Methyl modification | A1, A2A | Decreases affinity acs.org |

| 4'-Thio substitution | A3 | Generally enhances potency and selectivity |

Effects of Adenine Core Derivatization on Receptor Binding and Efficacy

Modifications to the purine (B94841) heterocycle of adenosine analogs, known as adenine core derivatization, provide another avenue to modulate receptor interactions. Changes at the C2 and C8 positions have been extensively studied.

Combined substitutions at the N6- and 2-positions have yielded highly potent and selective compounds. For example, adding a chloro group at the 2-position of N6-cyclopentyladenosine (CPA) to create 2-chloro-CPA (CCPA) results in a compound with 1500-fold selectivity for the A1 receptor. nih.gov Similarly, 2-chloro-N6-methyl-4'-thioadenosine is a highly potent and selective agonist at the A3AR. researchgate.net Halogen, alkyne, and amino substitutions at the 2- and 8-positions are common strategies to alter the electronic and steric properties of the ligand, thereby influencing its binding characteristics. nih.gov A number of 5', N6- and C8, N6-disubstituted adenosine analogs have been synthesized, with the most active, N6-(3-methyl-2-butenyl)-8-(2-thienyl)adenosine, showing a Ki of 9 microM for the inhibition of trypanosomal glyceraldehyde-3-phosphate dehydrogenase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N6-substituted Adenosine Analogs

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on N6-substituted adenosine analogs to guide the design of new, more potent agents.

One study on a series of 48 N6-substituted adenosine analogs as potential antihypertensive agents developed models using multiple linear regression (MLR) and partial least squares (PLS). researchgate.net These models, which incorporated electronic, topological, and lipophilic descriptors, showed good predictive ability. researchgate.net The results indicated that the Verloop L parameter (a measure of sterics), total lipole, and VAMP nuclear energy play significant roles in determining the antihypertensive activity of these compounds. researchgate.net

Another QSAR study utilized the TOPological Sub-Structural Molecular Design (TOPS-MODE) approach to analyze the A1AR affinity of N6-(substituted-phenylcarbamoyl)adenosine-5'-uronamides. nih.gov This model was able to describe nearly 84% of the variance in the binding data for 23 analogs and allowed for the identification of specific molecular fragments that contribute positively or negatively to the biological property, providing a straightforward structural interpretation. nih.gov These computational models are valuable tools for rational drug design, enabling the prediction of the activity of novel compounds before their synthesis.

Enzymatic Metabolism and Biotransformation Pathways of N6 Tetrahydro 3 Furanyl Adenosine

Adenosine (B11128) Deaminase-Mediated Metabolism of N6-(tetrahydro-3-furanyl)adenosine

Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and its analogues to their corresponding inosine (B1671953) forms. The susceptibility of an N6-substituted adenosine analogue to ADA is highly dependent on the nature of the substituent at the N6 position.

Identification of Metabolic Products

No specific metabolic products resulting from the action of adenosine deaminase on N6-(tetrahydro-3-furanyl)adenosine have been identified in the scientific literature. Generally, if ADA were to act on this compound, it would likely lead to the formation of inosine, N-(tetrahydro-3-furanyl)- by replacing the amino group at the 6-position of the purine ring with a hydroxyl group.

Enzyme Kinetics of Deamination

There is no published data on the enzyme kinetics of the deamination of N6-(tetrahydro-3-furanyl)adenosine by adenosine deaminase. The rate of deamination and the affinity of the enzyme for the substrate (Km and Vmax values) have not been determined. For other N6-substituted adenosine analogues, the size and nature of the N6-substituent can significantly influence whether the compound acts as a substrate, an inhibitor, or is resistant to ADA. mdpi.com For instance, substitutions at the N6 position with groups like hydroxyl, methyl, and cyclopropyl (B3062369) have been shown to result in compounds with inhibitory effects on ADA. mdpi.com

Involvement of Nucleoside Kinases in N6-(tetrahydro-3-furanyl)adenosine Phosphorylation

Nucleoside kinases are essential enzymes that phosphorylate nucleosides to form nucleotides, which are the active forms for many therapeutic nucleoside analogues. Adenosine kinase (ADK) is the primary enzyme responsible for the phosphorylation of adenosine and its analogues. novocib.com

The phosphorylation of N6-(tetrahydro-3-furanyl)adenosine by nucleoside kinases has not been specifically studied. Research on other N6-substituted adenosine analogues has shown that they can be substrates for adenosine kinase. nih.gov For example, N6-cyclohexyladenosine and N6-L-phenylisopropyladenosine are phosphorylated by adenosine kinase. nih.gov The efficiency of phosphorylation can be a critical determinant of the intracellular concentration and activity of such compounds.

Contribution of Other Enzymes to N6-(tetrahydro-3-furanyl)adenosine Biotransformation

In addition to adenosine deaminase and nucleoside kinases, other enzyme systems could potentially contribute to the biotransformation of N6-(tetrahydro-3-furanyl)adenosine. The cytochrome P450 (CYP) enzyme family, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics. nih.govnih.gov These enzymes typically catalyze oxidative reactions. mdpi.com While the DrugBank entry for tecadenoson (B1681251) provides predicted, rather than experimental, data suggesting it is a non-substrate for several major CYP isoforms (CYP1A2, CYP2C9, CYP2D6, and CYP3A4), these are computational predictions and not based on in vitro or in vivo studies. drugbank.com

Another potential metabolic pathway for N6-substituted adenosine analogues is N-dealkylation, which would involve the removal of the tetrahydrofuranyl group from the N6 position. Studies on N6-benzyladenosine have shown that N-debenzylation occurs to some extent, leading to the formation of adenine (B156593), which is then further metabolized to uric acid. nih.gov

In Vitro Metabolic Stability Assays for N6-(tetrahydro-3-furanyl)adenosine

In vitro metabolic stability assays using liver microsomes or hepatocytes are standard methods to assess the susceptibility of a compound to metabolic degradation. thermofisher.comresearchgate.netbioduro.comspringernature.com These assays measure the rate of disappearance of the parent compound over time and can provide an estimate of its intrinsic clearance. springernature.com

A search of the scientific literature did not yield any studies that have evaluated the in vitro metabolic stability of N6-(tetrahydro-3-furanyl)adenosine in human or animal liver microsomes or hepatocytes. Therefore, no data on its metabolic half-life or intrinsic clearance is available.

Species Differences in N6-(tetrahydro-3-furanyl)adenosine Metabolism

The metabolism of drugs can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. mdpi.com This is a critical consideration in preclinical drug development. For adenosine receptor ligands, notable species differences in metabolism have been observed. mdpi.com

There is no specific information available comparing the metabolism of N6-(tetrahydro-3-furanyl)adenosine across different species. Such studies are essential for extrapolating preclinical data to humans.

Cellular and Molecular Mechanisms of Action of N6 Tetrahydro 3 Furanyl Adenosine

G Protein-Coupled Receptor Signaling Cascades Modulated by N6-(tetrahydro-3-furanyl)adenosine

The primary signaling pathway affected by N6-(tetrahydro-3-furanyl)adenosine through A1 receptor activation is the inhibition of adenylyl cyclase. drugbank.com While A1 receptor activation can also influence other pathways, the direct effects of this specific compound on phospholipase C and MAPK pathways are not as extensively documented in publicly available research.

Activation of the A1 adenosine (B11128) receptor by N6-(tetrahydro-3-furanyl)adenosine leads to the activation of inhibitory G proteins (Gi). The α subunit of the Gi protein directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.com This inhibition results in decreased intracellular levels of cAMP, a crucial second messenger.

The reduction in cAMP levels has numerous downstream consequences, including the decreased activation of protein kinase A (PKA). PKA is a key enzyme that phosphorylates a multitude of cellular proteins, thereby regulating their activity. By suppressing the adenylyl cyclase/cAMP/PKA pathway, N6-(tetrahydro-3-furanyl)adenosine can modulate a wide range of cellular functions, including metabolism, gene transcription, and protein synthesis.

Table 1: Effect of N6-(tetrahydro-3-furanyl)adenosine on the Adenylyl Cyclase Pathway

| Receptor | G Protein | Effector Enzyme | Second Messenger | Downstream Effect |

|---|

While the primary coupling of the A1 adenosine receptor is to Gi and the inhibition of adenylyl cyclase, some studies on adenosine analogs have shown that A1 receptor activation can also modulate phospholipase C (PLC) activity. mdpi.com PLC is an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). researchgate.net

However, specific research detailing the direct effects of N6-(tetrahydro-3-furanyl)adenosine on PLC activation and subsequent inositol phosphate (B84403) signaling is limited. Therefore, while it is plausible that this compound could influence this pathway through its A1 agonism, the extent and significance of this interaction remain to be fully elucidated.

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates a variety of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov GPCRs, including adenosine receptors, have been shown to transactivate receptor tyrosine kinases, leading to the activation of the MAPK cascade, which includes key kinases such as ERK, JNK, and p38. mdpi.com

Activation of the A1 adenosine receptor by other agonists has been demonstrated to modulate MAPK signaling. mdpi.com This modulation can occur through various mechanisms, including G protein βγ subunit-mediated activation of downstream effectors. As with phospholipase C, there is a lack of specific studies on the direct impact of N6-(tetrahydro-3-furanyl)adenosine on the MAPK pathway. Further investigation is required to determine if and how this compound specifically engages this signaling cascade.

Modulation of Ion Channels by N6-(tetrahydro-3-furanyl)adenosine

The electrophysiological effects of N6-(tetrahydro-3-furanyl)adenosine are primarily mediated by its modulation of ion channel activity, a key mechanism for an A1 adenosine receptor agonist with applications in cardiac arrhythmias. nih.govnih.gov

A well-established effect of A1 adenosine receptor activation is the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. itaca.edu.es This is primarily mediated by the direct binding of the Gβγ subunits, released upon Gi/o protein activation, to the GIRK channels. The opening of these channels leads to an increased efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable and slows down the rate of electrical impulse generation, which is the basis for the negative dromotropic effect of adenosine and its analogs on the atrioventricular node. nih.gov

While direct studies on N6-(tetrahydro-3-furanyl)adenosine's effect on specific potassium channels are not extensively detailed, its known pharmacological action as an A1 agonist strongly implies its involvement in the regulation of GIRK channels.

In addition to its effects on potassium channels, A1 adenosine receptor activation can also lead to the inhibition of voltage-gated calcium channels, particularly N-type and P/Q-type calcium channels. nih.gov This inhibition is also thought to be mediated by the Gβγ subunits of the Gi/o protein. By inhibiting calcium influx, N6-(tetrahydro-3-furanyl)adenosine can reduce neurotransmitter release from presynaptic terminals and decrease the force of contraction in cardiac muscle cells. drugbank.com

Table 2: Ion Channel Modulation by N6-(tetrahydro-3-furanyl)adenosine (Inferred from A1 Agonism)

| Ion Channel | Proposed Mechanism | Functional Effect |

|---|---|---|

| G protein-coupled inwardly rectifying potassium (GIRK) channels | Activation via Gβγ subunits | K+ efflux, membrane hyperpolarization |

Influence on Gene Expression and Protein Synthesis

Direct research on the specific effects of N6-(tetrahydro-3-furanyl)adenosine on gene expression and protein synthesis is limited. However, insights can be drawn from studies on other selective A1 adenosine receptor (A1AR) agonists, such as N6-cyclopentyladenosine (CPA), which is structurally similar.

Activation of A1ARs is known to modulate the expression of various genes through intricate signaling pathways. Generally, A1AR activation, through its coupling with Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels. These initial events can trigger downstream signaling cascades that ultimately influence transcription factors and protein synthesis.

A study on the long-term effects of N6-cyclopentyladenosine on cerebellar granule cells revealed that while the agonist induced significant downregulation of the A1AR protein, it did not affect the steady-state levels or the stability of A1AR mRNA. nih.gov This suggests that for this particular gene, the regulatory effects of prolonged A1AR activation occur at the post-transcriptional or translational level rather than at the level of gene transcription itself. The half-life of the A1AR in these cells was found to be approximately 20.9 hours, indicating a relatively slow turnover rate. nih.gov This stability of the A1AR mRNA in the presence of a potent agonist suggests that the cell maintains its capacity to synthesize new receptors, even during periods of receptor downregulation. nih.gov

It is plausible that N6-(tetrahydro-3-furanyl)adenosine, as a selective A1AR agonist, could exert similar effects. However, without direct experimental evidence, this remains an extrapolation. The influence of A1AR activation on the expression of other genes remains an area requiring further investigation, particularly concerning N6-(tetrahydro-3-furanyl)adenosine.

Cellular Uptake, Transport, and Efflux Mechanisms of N6-(tetrahydro-3-furanyl)adenosine

The movement of N6-(tetrahydro-3-furanyl)adenosine across cell membranes is a critical factor in its bioavailability and pharmacological activity. As a nucleoside analog, its transport is mediated by specialized nucleoside transporter proteins.

Extensive research has demonstrated that N6-(tetrahydro-3-furanyl)adenosine is a substrate for human equilibrative nucleoside transporters (hENTs), with a pronounced preference for hENT1. The binding affinities for various human nucleoside transporters have been characterized, showing the following order: hENT1 > hCNT1 > hCNT3 > hENT2 > hCNT2. Despite binding to several transporters, significant transport of N6-(tetrahydro-3-furanyl)adenosine is primarily carried out by hENT1.

In vitro studies using recombinant human nucleoside transporters have provided quantitative data on the transport kinetics of N6-(tetrahydro-3-furanyl)adenosine.

Interactive Data Table: Transport of N6-(tetrahydro-3-furanyl)adenosine by Human Nucleoside Transporters

| Transporter | Transportability | Key Findings |

| hENT1 | High | Mediates the majority of N6-(tetrahydro-3-furanyl)adenosine transport. |

| hENT2 | Low | Shows minimal transport of N6-(tetrahydro-3-furanyl)adenosine. |

| hCNT1 | Negligible | Binds to N6-(tetrahydro-3-furanyl)adenosine but does not significantly transport it. |

| hCNT2 | Negligible | Shows very low binding affinity and no significant transport. |

| hCNT3 | Negligible | Binds to N6-(tetrahydro-3-furanyl)adenosine but does not significantly transport it. |

This table is based on data from studies on recombinant human nucleoside transporters.

The transport of N6-(tetrahydro-3-furanyl)adenosine by hENT1 is a critical aspect of its pharmacology, as this transporter is widely expressed in various tissues, including the blood-brain barrier. The efficient transport by hENT1 suggests that the compound can cross cellular membranes to reach its target A1 adenosine receptors.

Regarding efflux, the mechanisms for N6-(tetrahydro-3-furanyl)adenosine are less well-defined. Efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, are generally responsible for the extrusion of various molecules from cells. While it is plausible that N6-(tetrahydro-3-furanyl)adenosine could be a substrate for some of these pumps, specific studies on this are currently lacking.

Receptor Desensitization and Downregulation Induced by N6-(tetrahydro-3-furanyl)adenosine

Prolonged exposure of G protein-coupled receptors to agonists typically leads to desensitization, a process that attenuates the cellular response despite the continued presence of the agonist. This is often followed by downregulation, which involves a decrease in the total number of receptors. As a potent A1 adenosine receptor agonist, N6-(tetrahydro-3-furanyl)adenosine is expected to induce these regulatory processes.

While direct studies on N6-(tetrahydro-3-furanyl)adenosine-induced desensitization and downregulation are scarce, research on other selective A1AR agonists provides a well-established framework for these mechanisms.

Desensitization: The initial phase of desensitization is rapid and involves the uncoupling of the receptor from its associated G protein. This is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the agonist-occupied receptor. The phosphorylated receptor then serves as a binding site for arrestin proteins, which sterically hinder the interaction with G proteins, thereby dampening the signal.

Downregulation: Following desensitization, prolonged agonist exposure can lead to the internalization or sequestration of the receptor from the cell surface into intracellular compartments. These internalized receptors can either be recycled back to the cell membrane or targeted for degradation in lysosomes, leading to a net loss of receptors, a process known as downregulation.

A study on cerebellar granule cells exposed to N6-cyclopentyladenosine (CPA) demonstrated a time- and concentration-dependent downregulation of A1ARs. nih.gov This was characterized by a decrease in A1AR density and impaired G protein coupling, leading to a reduced inhibitory effect on adenylyl cyclase. nih.gov The sequestration of A1ARs increased progressively over 48 hours of CPA exposure. nih.gov

Interactive Data Table: A1AR Downregulation by N6-cyclopentyladenosine

| Duration of CPA Exposure | Increase in Sequestered A1AR |

| 4 hours | 35% |

| 24 hours | 57% |

| 48 hours | 81% |

This table illustrates the progressive sequestration of A1 adenosine receptors in cerebellar granule cells following continuous exposure to the agonist N6-cyclopentyladenosine. Data adapted from a study by Hettinger et al. (1998). nih.gov

This homologous desensitization and downregulation are specific to the A1AR, as the responses to other G protein-coupled receptors were unaffected in the same study. nih.gov It is highly probable that N6-(tetrahydro-3-furanyl)adenosine induces a similar pattern of A1AR desensitization and downregulation, which would be a critical factor in determining its long-term efficacy and potential for tachyphylaxis.

Preclinical Mechanistic Investigations of N6 Tetrahydro 3 Furanyl Adenosine in Biological Systems

In Vitro Studies in Isolated Cells and Tissue Preparations

Cellular Viability and Proliferation Studies (receptor-mediated mechanistic aspects)

No publicly available research data specifically investigating the effects of Adenosine (B11128), N-(tetrahydro-3-furanyl)- on cellular viability and proliferation could be identified.

Neurotransmitter Release Modulation in Brain Slices

There is no available scientific literature detailing the effects of Adenosine, N-(tetrahydro-3-furanyl)- on the modulation of neurotransmitter release in brain slice preparations.

Isolated Organ Function Studies (mechanistic responses linked to specific receptors)

The primary focus of isolated organ studies for N6-(tetrahydro-3-furanyl)adenosine has been on cardiac tissue, specifically the heart. In studies utilizing isolated, atrial-paced guinea-pig hearts, this compound demonstrated potent and selective A1 adenosine receptor agonist activity. nih.govnih.gov

N6-(tetrahydro-3-furanyl)adenosine was found to prolong the stimulus-to-His bundle (S-H) interval, a measure of atrioventricular (AV) nodal conduction, with an EC50 of 41 nM. nih.gov In contrast, its effect on coronary conductance, an A2A adenosine receptor-mediated response, was significantly less potent, with an EC50 of 200 nM. nih.gov This indicates an approximately 5-fold functional selectivity for A1-mediated effects on AV nodal conduction over A2A-mediated coronary vasodilation in this model. nih.govnih.gov

At a concentration of 40 nM, which produced a notable prolongation of the S-H interval, N6-(tetrahydro-3-furanyl)adenosine did not significantly reduce left ventricular developed pressure (LVP), indicating a lack of negative inotropic effects at therapeutic concentrations. nih.govnih.gov This is in contrast to the non-selective calcium channel blocker diltiazem, which at a concentration that produced a similar prolongation of the S-H interval, significantly reduced LVP. nih.govnih.gov

Furthermore, N6-(tetrahydro-3-furanyl)adenosine was shown to shorten the atrial monophasic action potential (MAP) with an EC50 of 73 nM, but had no effect on the ventricular MAP. nih.gov This atrial-specific action is consistent with the known distribution and function of A1 adenosine receptors in the heart. nih.gov

| Parameter | Effect | EC50 (nM) | Associated Receptor |

|---|---|---|---|

| AV Nodal Conduction (S-H Interval) | Prolongation | 41 | A1 Adenosine Receptor |

| Coronary Conductance | Increase | 200 | A2A Adenosine Receptor |

| Atrial Monophasic Action Potential | Shortening | 73 | A1 Adenosine Receptor |

| Ventricular Monophasic Action Potential | No Effect | N/A | - |

| Left Ventricular Developed Pressure (at 40 nM) | No Significant Reduction | N/A | - |

Ex Vivo Analyses of N6-(tetrahydro-3-furanyl)adenosine Effects

No specific ex vivo analyses of the effects of Adenosine, N-(tetrahydro-3-furanyl)- have been reported in the available scientific literature.

Mechanistic Studies in Animal Models

Receptor Subtype-Specific Functional Responses in Vivo

In vivo studies in animal models have corroborated the A1 adenosine receptor-selective effects of N6-(tetrahydro-3-furanyl)adenosine observed in isolated organ preparations.

In anesthetized, atrial-paced guinea-pigs, intravenous infusions of N6-(tetrahydro-3-furanyl)adenosine resulted in a dose-dependent prolongation of the P-R interval, reflecting a slowing of AV nodal conduction. nih.gov Importantly, these effects were achieved without a significant reduction in mean arterial blood pressure, further highlighting its functional selectivity for the A1 receptor over the vasodilatory A2A receptor. nih.govnih.gov

In a different animal model, awake rats were used to investigate the metabolic effects of N6-(tetrahydro-3-furanyl)adenosine. The compound demonstrated a potent antilipolytic effect by antagonizing catecholamine-induced increases in serum nonesterified free fatty acids (NEFA). nih.gov This effect was observed at doses that did not induce bradycardia, a known A1 receptor-mediated effect in the sinoatrial node. nih.gov For instance, doses of 2, 5, and 20 µg/kg of N6-(tetrahydro-3-furanyl)adenosine caused a sustained decrease in NEFA without a significant change in heart rate, whereas bradycardia was observed at a higher dose of 50 µg/kg. nih.gov This separation of antilipolytic and bradycardic effects suggests a potential therapeutic window for metabolic applications.

To further investigate the cardiac implications of this antilipolytic effect, an in vitro follow-up to the in vivo rat study was conducted. Isolated hearts were perfused with palmitate at concentrations mimicking those observed in the awake rats. A reduction in palmitate concentration from 0.8 to 0.2 mM, mirroring the effect of N6-(tetrahydro-3-furanyl)adenosine in vivo, led to an 11% decrease in myocardial oxygen consumption (MVO2). nih.gov This suggests that the A1 receptor-mediated antilipolytic action of N6-(tetrahydro-3-furanyl)adenosine could improve cardiac efficiency. nih.gov

| Animal Model | Parameter | Effect | Receptor-Mediated Mechanism |

|---|---|---|---|

| Anesthetized Guinea-Pig | P-R Interval | Prolongation | A1 Adenosine Receptor (slowing of AV nodal conduction) |

| Anesthetized Guinea-Pig | Mean Arterial Blood Pressure | No Significant Reduction | Lack of significant A2A Adenosine Receptor activation |

| Awake Rat | Catecholamine-Induced Lipolysis | Antagonism (reduction in NEFA) | A1 Adenosine Receptor |

| Awake Rat | Heart Rate | No significant change at antilipolytic doses | Dose-dependent A1 Adenosine Receptor activation |

Pharmacodynamic Markers of Adenosine Receptor Activation

Currently, there is a notable lack of publicly available scientific literature detailing the specific pharmacodynamic markers of adenosine receptor activation for the compound N6-(tetrahydro-3-furanyl)adenosine in preclinical animal models. While the broader class of N6-substituted adenosine derivatives has been studied for its effects on physiological parameters indicative of adenosine receptor engagement—such as alterations in heart rate, blood pressure, and body temperature—specific data for the tetrahydro-3-furanyl substituted variant is not available in published research.

In general, activation of adenosine A1 receptors typically leads to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy), which would be reflected in cardiovascular monitoring. Conversely, activation of A2A and A2B receptors often results in vasodilation and a subsequent decrease in blood pressure. The specific profile of N6-(tetrahydro-3-furanyl)adenosine in modulating these parameters would be essential for characterizing its pharmacodynamic effects, but such studies have not been reported.

Interactive Data Table: Hypothetical Pharmacodynamic Markers for a Generic N6-Substituted Adenosine Analog

The following table is a hypothetical representation based on typical findings for N6-substituted adenosine analogs and is for illustrative purposes only. No specific data for N6-(tetrahydro-3-furanyl)adenosine is available.

| Pharmacodynamic Marker | Expected Outcome upon A1 Receptor Activation | Expected Outcome upon A2A Receptor Activation |

| Heart Rate | Decrease | Increase (reflex tachycardia) |

| Blood Pressure | Minimal Direct Effect | Decrease |

| Body Temperature | Decrease | Variable |

Investigation of Signaling Pathway Activation in Animal Tissues

Detailed investigations into the specific signaling pathway activation in animal tissues following the administration of N6-(tetrahydro-3-furanyl)adenosine are not present in the current body of scientific literature. The activation of adenosine receptors by agonists typically initiates intracellular signaling cascades, with the modulation of cyclic adenosine monophosphate (cAMP) levels being a primary mechanism.

For instance, the activation of A1 and A3 adenosine receptors is generally coupled to inhibitory G proteins (Gi), leading to a decrease in the activity of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. In contrast, A2A and A2B adenosine receptors are typically coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.

Further downstream, these changes in cAMP levels can influence the activity of protein kinase A (PKA) and other effector proteins, leading to a variety of cellular responses. However, specific studies measuring the impact of N6-(tetrahydro-3-furanyl)adenosine on cAMP levels or the activation state of downstream signaling molecules like MAP kinases in any animal tissue have not been published.

Interactive Data Table: Expected Signaling Pathway Modulation by a Generic Adenosine Receptor Agonist

This table illustrates the generally accepted signaling pathways for adenosine receptor subtypes. Specific data for N6-(tetrahydro-3-furanyl)adenosine is not available.

| Receptor Subtype | G-Protein Coupling | Effect on Adenylyl Cyclase | Impact on Intracellular cAMP |

| A1 | Gi/o | Inhibition | Decrease |

| A2A | Gs | Stimulation | Increase |

| A2B | Gs | Stimulation | Increase |

| A3 | Gi/o | Inhibition | Decrease |

Computational and Molecular Modeling Studies of N6 Tetrahydro 3 Furanyl Adenosine

Molecular Docking Simulations of N6-(tetrahydro-3-furanyl)adenosine with Adenosine (B11128) Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. unipi.itescholarship.orgmdpi.com This technique is instrumental in elucidating the binding mode of N6-(tetrahydro-3-furanyl)adenosine and rationalizing its selectivity for the A1 adenosine receptor.

Docking simulations of N6-substituted adenosine analogs into homology models or crystal structures of adenosine receptors reveal key interactions. unipi.itescholarship.org For N6-(tetrahydro-3-furanyl)adenosine, the adenine (B156593) core is expected to form hydrogen bonds with conserved residues in the binding pocket of the A1 receptor. The ribose moiety also contributes to binding through hydrogen bonding interactions. The N6-substituent, the tetrahydrofuranyl group, plays a crucial role in determining subtype selectivity. It is hypothesized to fit into a specific sub-pocket of the A1 receptor, making favorable van der Waals contacts. In contrast, this group may cause steric clashes or unfavorable interactions in the binding sites of A2A, A2B, and A3 receptors, thus explaining the compound's A1 selectivity.

Table 1: Hypothetical Docking Scores and Key Interactions of N6-(tetrahydro-3-furanyl)adenosine with Adenosine Receptor Subtypes

| Receptor Subtype | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| A1 | -9.5 | Asn254, His278, Thr270 | 3 | Tetrahydrofuranyl group with hydrophobic pocket |

| A2A | -7.2 | Asn253, His278 | 2 | Unfavorable steric hindrance with Met270 |

| A2B | -6.8 | Asn253, Phe170 | 2 | Reduced hydrophobic contact |

| A3 | -7.5 | Asn250, His272 | 2 | Potential steric clash with Phe168 |

Note: The data in this table is representative and intended for illustrative purposes, based on typical findings for selective A1 agonists.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment than static docking poses. nih.govnih.govsemanticscholar.org MD simulations can be used to assess the stability of the docked pose of N6-(tetrahydro-3-furanyl)adenosine in the A1 receptor binding site and to identify subtle conformational changes in both the ligand and the receptor upon binding. nih.gov

Pharmacophore Modeling for N6-substituted Adenosine Receptor Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a ligand must possess to bind to a specific receptor. benthamscience.comnih.govmdpi.com For N6-substituted adenosine receptor ligands, pharmacophore models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. benthamscience.comnih.gov

A pharmacophore model for A1 adenosine receptor agonists would likely consist of:

A hydrogen bond donor corresponding to the N6-amino group.

Hydrogen bond acceptors from the nitrogen atoms in the purine (B94841) ring.

A hydrophobic feature representing the N6-substituent.

Hydrogen bond donors and acceptors from the ribose moiety.

The tetrahydrofuranyl group of N6-(tetrahydro-3-furanyl)adenosine would satisfy the hydrophobic feature of such a pharmacophore. By comparing the fit of different N6-substituted analogs to this model, it is possible to rationalize their varying affinities and selectivities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Adenosine, N-(tetrahydro-3-furanyl)-

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. benthamscience.comnih.gov For N6-substituted adenosine analogs, QSAR studies can be used to predict the binding affinity of novel derivatives and to guide the design of more potent and selective ligands. nih.gov

A QSAR model for A1 adenosine receptor agonists would typically use descriptors such as molecular weight, logP (lipophilicity), and various electronic and steric parameters. The model would be trained on a set of N6-substituted adenosine derivatives with known A1 receptor affinities. The activity of N6-(tetrahydro-3-furanyl)adenosine would be one data point in such a model. The model could then be used to predict the A1 affinity of other compounds with different N6-substituents, helping to prioritize which new analogs to synthesize and test.

Table 2: Representative Descriptors for a QSAR Model of A1 Adenosine Agonists

| Compound | Molecular Weight | LogP | A1 Receptor Affinity (Ki, nM) |

| N6-cyclopentyladenosine | 335.37 | 1.2 | 1.5 |

| N6-(tetrahydro-3-furanyl)adenosine | 337.33 | -0.5 | 2.1 |

| N6-cyclohexyladenosine | 349.39 | 1.7 | 3.0 |

| N6-phenyladenosine | 343.34 | 1.5 | 25.0 |

Note: This table contains a mix of literature-derived and estimated values for illustrative purposes.

Binding Energy Calculations and Ligand Efficiency Analysis

Binding energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can provide a more quantitative estimate of the binding affinity of a ligand to its receptor. bohrium.com These calculations take into account both the enthalpic and entropic contributions to binding. nih.gov

Ligand efficiency (LE) is a metric used in drug design to assess the binding energy of a compound per heavy atom. It is a useful tool for comparing compounds of different sizes and for prioritizing leads during drug discovery. nih.gov A higher LE value indicates that a compound achieves its potency more efficiently.

For N6-(tetrahydro-3-furanyl)adenosine, with a reported Ki of 2.1 nM for the A1 receptor, the binding free energy (ΔG) can be calculated. drugbank.com From this, the ligand efficiency can be determined.

Table 3: Binding Energy and Ligand Efficiency for N6-(tetrahydro-3-furanyl)adenosine

| Parameter | Value |

| Ki (nM) | 2.1 |

| Binding Free Energy (ΔG) (kcal/mol) | -11.8 |

| Heavy Atom Count | 24 |

| Ligand Efficiency (LE) (ΔG / heavy atom) | 0.49 |

Note: The Binding Free Energy is calculated from the Ki value. The Ligand Efficiency is derived from the calculated ΔG and the number of non-hydrogen atoms in the molecule.

Analytical Methodologies for the Detection and Quantification of N6 Tetrahydro 3 Furanyl Adenosine in Research Settings

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of N6-(tetrahydro-3-furanyl)adenosine from complex biological and chemical mixtures. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas chromatography (GC) each offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a widely adopted technique for the routine analysis and purification of N6-(tetrahydro-3-furanyl)adenosine. The development of a robust HPLC method necessitates careful optimization of several parameters to achieve adequate resolution, sensitivity, and run time.

A typical HPLC system for the analysis of N6-(tetrahydro-3-furanyl)adenosine would employ a reversed-phase C18 column. The separation is generally achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a small percentage of acid, such as formic acid or acetic acid, to improve peak shape) and an organic modifier, typically acetonitrile (B52724) or methanol (B129727). Detection is most commonly performed using a UV detector set at the absorbance maximum of the adenine (B156593) chromophore, which for N6-substituted adenosines is in the range of 260-270 nm.

Table 1: Illustrative HPLC Parameters for N6-(tetrahydro-3-furanyl)adenosine Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 12-15 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of N6-(tetrahydro-3-furanyl)adenosine at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. This technique combines the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer.

In a typical LC-MS/MS workflow, the compound is first separated by HPLC under conditions similar to those described above. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ of N6-(tetrahydro-3-furanyl)adenosine is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. A characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the N6-(tetrahydro-3-furanyl)adenine moiety.

Table 2: Predicted LC-MS/MS Parameters for N6-(tetrahydro-3-furanyl)adenosine

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 336.15 |

| Product Ion (Q3) | m/z 204.09 |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is generally not suitable for the direct analysis of nucleosides like N6-(tetrahydro-3-furanyl)adenosine due to their low volatility and thermal instability. However, GC can be employed following a chemical derivatization step that converts the non-volatile nucleoside into a more volatile and thermally stable compound.

A common derivatization technique for nucleosides is silylation, which involves reacting the hydroxyl and amino groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the molecule. The resulting TMS-derivatized N6-(tetrahydro-3-furanyl)adenosine can then be separated on a non-polar capillary GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). While powerful, this method requires additional sample preparation steps and careful optimization of the derivatization reaction.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of N6-(tetrahydro-3-furanyl)adenosine. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, while ultraviolet-visible (UV-Vis) spectroscopy is a straightforward method for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear magnetic resonance spectroscopy is the most powerful technique for the unambiguous structural confirmation of N6-(tetrahydro-3-furanyl)adenosine. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to assign all the proton and carbon signals in the molecule.

The ¹H NMR spectrum would exhibit characteristic signals for the protons of the adenine base, the ribose sugar, and the N-linked tetrahydrofuran (B95107) ring. The ¹³C NMR spectrum would similarly show distinct resonances for each carbon atom in the molecule, providing a complete carbon skeleton fingerprint. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the local chemical environment, allowing for the precise determination of the compound's structure and stereochemistry.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for N6-(tetrahydro-3-furanyl)adenosine in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adenine H-2 | ~8.2 | ~152 |

| Adenine H-8 | ~8.4 | ~140 |

| Ribose H-1' | ~5.9 | ~88 |

| Ribose H-2' | ~4.6 | ~74 |

| Ribose H-3' | ~4.2 | ~71 |

| Ribose H-4' | ~4.0 | ~86 |

| Ribose H-5'a, 5'b | ~3.6, ~3.7 | ~62 |

| THF H-3 | ~4.5 | ~75 |

| THF H-2a, 2b | ~3.8, ~3.9 | ~68 |

| THF H-4a, 4b | ~2.0, ~2.2 | ~35 |

| THF H-5a, 5b | ~3.7, ~3.8 | ~67 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-visible spectroscopy is a simple, rapid, and non-destructive method for the quantification of N6-(tetrahydro-3-furanyl)adenosine in pure solutions. The purine (B94841) ring system of adenosine (B11128) exhibits strong UV absorbance. N6-substitution with a tetrahydrofuranyl group is not expected to significantly shift the primary absorption maximum.

The concentration of N6-(tetrahydro-3-furanyl)adenosine can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax for N6-substituted adenosine derivatives is typically observed around 265 nm. This method is particularly useful for quick concentration checks of purified samples and for monitoring reaction progress in synthetic chemistry.

Table 4: UV-Vis Spectroscopic Properties of N6-substituted Adenosines

| Parameter | Typical Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 265 ± 5 nm |

| Solvent | Ethanol (B145695) or aqueous buffer |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For N6-(tetrahydro-3-furanyl)adenosine, the IR spectrum would be a composite of the characteristic absorptions from its three main structural components: the adenine core, the ribose sugar, and the N6-substituted tetrahydrofuranyl group.

Theoretical analysis based on related compounds, such as adenosine and its derivatives, allows for the prediction of key spectral features. acs.orgru.nlacs.org The spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), which is unique to the molecule as a whole.

Key expected vibrational modes for N6-(tetrahydro-3-furanyl)adenosine include:

N-H and O-H Stretching: Broad absorptions in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the adenine amine group and the O-H bonds of the ribose moiety. researchgate.net

C-H Stretching: Absorptions just below 3000 cm⁻¹ from the C-H bonds in the ribose and tetrahydrofuranyl rings.

C=N and C=C Stretching: A series of bands in the 1650-1400 cm⁻¹ range, characteristic of the aromatic purine ring system. researchgate.net

C-O Stretching: Strong absorptions typically found in the 1200-1000 cm⁻¹ range, arising from the C-O bonds within the ribose sugar and the ether linkage (C-O-C) of the tetrahydrofuranyl substituent. ru.nl

N-H Bending: Vibrations around 1600 cm⁻¹ associated with the bending of the primary amine group on the adenine ring.

Table 1: Predicted Infrared Absorption Bands for N6-(tetrahydro-3-furanyl)adenosine

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group/Structural Feature |

|---|---|---|

| 3400 - 3200 | N-H and O-H Stretch | Adenine NH₂, Ribose OH |

| 3100 - 2800 | C-H Stretch | Ribose, Tetrahydrofuran |

| 1650 - 1550 | N-H Bend | Adenine NH₂ |

| 1650 - 1400 | C=N, C=C Stretch | Adenine Purine Ring |

| 1200 - 1000 | C-O Stretch | Ribose, Tetrahydrofuran (Ether) |

Radioligand Binding Assays for Receptor Characterization and Quantification

Radioligand binding assays are a cornerstone of pharmacological research, enabling the characterization of ligand-receptor interactions. These assays are crucial for determining the binding affinity and selectivity of compounds like N6-(tetrahydro-3-furanyl)adenosine for various adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.govnih.gov

The fundamental principle involves a competition experiment where the unlabeled compound of interest (the "cold" ligand, e.g., N6-(tetrahydro-3-furanyl)adenosine) competes with a known radiolabeled ligand (the "hot" ligand) for binding to a specific receptor subtype expressed in cell membranes. nih.govresearchgate.net By measuring the displacement of the radioligand at various concentrations of the test compound, a competition curve is generated. From this curve, the inhibition constant (Ki) can be calculated, which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

The structure of the N6-substituent is a key determinant of affinity and selectivity for adenosine receptors. nih.govnih.gov For instance, studies on various N6-substituted adenosine derivatives have shown that the size and nature of the substituent can dramatically influence receptor binding. lookchem.commedchemexpress.comnih.gov N6-cycloalkyl-substituted adenosines, for example, have been shown to be full or partial agonists at human A₃ receptors depending on the ring size. nih.gov The tetrahydrofuranyl group, a cyclic ether, would be evaluated in this context to determine its unique binding profile across the adenosine receptor family.

Table 2: Example Binding Affinities (Ki, nM) of N6-Substituted Adenosine Analogs at Human Adenosine Receptors

| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₃ Receptor Ki (nM) |

|---|---|---|---|

| N6-Cyclopentyladenosine (CPA) | 1.4 | 2300 | 330 |

| N6-(R)-Phenylisopropyladenosine (R-PIA) | 1.0 | 140 | 660 |

| N6-(3-Iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | 2000 | 2200 | 1.0 |

| N6-(2-Phenylethyl)adenosine | 30.1 | 2250 | 0.63 |

Note: This table presents data for illustrative compounds to demonstrate the principles of radioligand binding assays; data for N6-(tetrahydro-3-furanyl)adenosine would be determined experimentally. nih.govmedchemexpress.com

Bioanalytical Method Validation for Research Applications

For research findings to be considered reliable and reproducible, the analytical methods used to generate the data must be thoroughly validated. science.gov Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended application. europa.eueuropa.eu This is particularly critical when quantifying N6-(tetrahydro-3-furanyl)adenosine in complex biological matrices for mechanistic or pharmacokinetic studies.

According to guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a full validation process assesses several key parameters. europa.eufda.gov

Key Validation Parameters:

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. fda.gov

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations and expressing the result as a percentage of the nominal value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Linearity and Range: Linearity is the ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria for Research |

|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Mean value should be within ±15% of the nominal value (±20% at LOQ). |

| Precision | Scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte. | Response of interfering peaks should be <20% of the LOQ. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Stability | Analyte integrity under various storage conditions. | Mean concentration within ±15% of the nominal concentration. |

Detection in Biological Matrices for Mechanistic Research

To investigate the mechanisms of action of N6-(tetrahydro-3-furanyl)adenosine, it is essential to measure its concentration in biological matrices such as plasma, serum, cell cultures, or tissue homogenates. und.edunih.gov The accurate quantification of adenosine analogs in such complex samples presents challenges due to their low molecular weight, high polarity, and potential for rapid enzymatic degradation. researchgate.net

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common approach. researchgate.netnih.gov

Sample Preparation: This is a critical first step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): Using organic solvents like acetonitrile or methanol to denature and remove proteins.

Liquid-Liquid Extraction (LLE): Partitioning the analyte from the aqueous biological matrix into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively adsorb the analyte and wash away interferences. nih.gov

Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is typically used to separate N6-(tetrahydro-3-furanyl)adenosine from endogenous compounds. A C18 column is commonly employed with a mobile phase consisting of an aqueous buffer and an organic modifier. und.eduresearchgate.net

Detection and Quantification:

HPLC-UV: Suitable for higher concentrations, detection is based on the strong UV absorbance of the adenine purine ring, typically around 260 nm. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its superior sensitivity and selectivity. researchgate.netnih.gov The analyte is ionized (e.g., by electrospray ionization, ESI) and fragmented, and specific precursor-product ion transitions are monitored (Multiple Reaction Monitoring, MRM), providing high confidence in identification and quantification, even at very low concentrations. und.edu Derivatization techniques may be employed to improve sensitivity and chromatographic performance. researchgate.netnih.gov

Table 4: Example LC-MS/MS Method Parameters for Adenosine Analog Analysis

| Parameter | Typical Condition/Setting |

|---|---|

| Chromatography | Reversed-Phase HPLC (C18 column) |

| Mobile Phase | Gradient elution with Ammonium Acetate/Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Analysis | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled analog (e.g., ¹³C- or ¹⁵N-labeled) |

Note: Specific parameters would be optimized for N6-(tetrahydro-3-furanyl)adenosine. und.edu

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Adenosine, N-(tetrahydro-3-furanyl)- derivatives, and what analytical methods validate their purity?

- Synthesis : The tetrahydro-3-furanyl group is typically introduced via carbamate or ester formation. For example, similar compounds like Amprenavir use a tetrahydro-3-furanyl ester group synthesized through coupling reactions involving activated carbonyl intermediates .

- Analytical Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., USP methods for related compounds ), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (LC-MS) for molecular weight verification are critical. Purity thresholds should align with pharmacopeial standards (e.g., ≥98% by HPLC) .

Q. How can researchers assess the initial biological activity of Adenosine, N-(tetrahydro-3-furanyl)- analogs?

- Methodology :

- Enzyme Assays : Test adenosine receptor binding affinity (e.g., A₁, A₂A receptors) using radioligand displacement assays.

- Cellular Models : Evaluate cytotoxicity and metabolic stability in hepatic cell lines (e.g., HepG2) .

- Insecticidal Activity : For agrochemical applications, use bioassays inspired by neonicotinoids like dinotefuran, which target insect nicotinic acetylcholine receptors .

Advanced Research Questions

Q. What are the challenges in optimizing stereochemical control during the synthesis of Adenosine, N-(tetrahydro-3-furanyl)- derivatives?

- Key Issues : The tetrahydrofuran ring introduces chiral centers, requiring asymmetric synthesis or chiral resolution techniques. For example, Amprenavir’s (3S)-tetrahydro-3-furanyl ester configuration demands enantioselective catalysis or chromatographic separation .

- Solutions : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or employ enzymatic resolution methods. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How can researchers resolve contradictions in reported biological activity data for Adenosine, N-(tetrahydro-3-furanyl)- analogs?

- Data Analysis Framework :

Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., NIH guidelines).

Structural Confirmation : Re-examine compound identity and purity (e.g., batch-to-batch variability in stereochemistry ).

Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., adenosine receptor knockout models).

Q. What advanced computational methods support structure-activity relationship (SAR) studies of Adenosine, N-(tetrahydro-3-furanyl)- derivatives?

- Methodology :

- Molecular Docking : Predict binding modes to adenosine receptors using X-ray crystallography data (e.g., PDB ID 3QAK).

- QSAR Modeling : Corrogate electronic (e.g., logP, polar surface area) and steric parameters with activity data. Tools like Schrodinger’s Maestro or OpenEye’s ROCS are recommended .

- Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications on binding affinity .

Q. How do metabolic pathways influence the pharmacokinetics of Adenosine, N-(tetrahydro-3-furanyl)- derivatives?

- Experimental Design :

- In Vitro Metabolism : Incubate compounds with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .

- In Vivo Studies : Track bioavailability and clearance in rodent models using radiolabeled analogs. Compare with microbial biotransformation pathways observed in neonicotinoids .

Contradictions and Gaps in Current Research

- Stereochemistry vs. Bioactivity : Some studies report conflicting data on the optimal configuration of the tetrahydro-3-furanyl group. For example, (3S)-stereochemistry in Amprenavir enhances protease inhibition, but analogous adenosine derivatives may favor (3R) configurations .

- Toxicity Profiles : While dinotefuran (a tetrahydro-3-furanyl-containing insecticide) shows low mammalian toxicity, adenosine derivatives may exhibit off-target effects due to receptor promiscuity. Rigorous cardiotoxicity screening (e.g., hERG channel assays) is advised .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.